3-(2-furoyl)-4H-chromen-4-one
Description
Overview of 4H-Chromen-4-one Scaffolds in Medicinal Chemistry and Organic Synthesis
The 4H-chromen-4-one, or chromone (B188151), scaffold is a privileged structure in the realm of medicinal chemistry and organic synthesis. acs.orgresearchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to a γ-pyrone ring, is a common motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. researchgate.net Its rigid framework serves as a versatile template for the design of novel therapeutic agents. acs.orgresearchgate.net
In medicinal chemistry, chromone derivatives have been extensively investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. researchgate.net Furthermore, they have shown promise as inhibitors of enzymes such as monoamine oxidase-B (MAO-B) and as agents targeting neurodegenerative conditions like Alzheimer's disease. researchgate.netrsc.orgnih.gov The broad utility of the chromone scaffold has cemented its status as a valuable starting point in many drug discovery programs. researchgate.net
The synthesis of 4H-chromen-4-one derivatives is a well-established area of organic synthesis, with numerous methods developed to construct and functionalize this heterocyclic system. researchgate.net Classical approaches include the Kostanecki-Robinson reaction, while more contemporary methods employ various catalysts and starting materials to achieve diverse substitutions on the chromone ring. researchgate.net The continuous development of synthetic methodologies underscores the enduring importance of this scaffold in creating libraries of compounds for biological screening. researchgate.net
Significance of the 3-(2-furoyl) Moiety in Design and Reactivity
The attachment of a 2-furoyl group at the 3-position of the 4H-chromen-4-one scaffold introduces a furan (B31954) ring, a five-membered aromatic heterocycle that is itself a significant pharmacophore in medicinal chemistry. nih.gov The furan moiety is present in numerous biologically active compounds and is known to participate in various biological interactions. ijabbr.com Its incorporation into a molecule can influence properties such as solubility, reactivity, and the potential for specific interactions with biological targets. ontosight.aiontosight.ai
Historical Context and Evolution of Research on Furoyl-Substituted Chromen-4-ones
The exploration of chromone chemistry has a long history, with initial studies focusing on the isolation of naturally occurring flavonoids and isoflavonoids, many of which contain the 4H-chromen-4-one core. Over time, synthetic efforts expanded to create a wide variety of derivatives with tailored properties.
Scope and Objectives of Academic Inquiry for 3-(2-furoyl)-4H-chromen-4-one
Current academic research on 3-(2-furoyl)-4H-chromen-4-one is driven by several key objectives. A primary goal is the comprehensive evaluation of its biological activity profile across a range of therapeutic areas. This includes screening for anticancer, antimicrobial, and anti-inflammatory properties, among others.
A significant aspect of this inquiry involves elucidating the structure-activity relationships (SAR). Researchers aim to understand how modifications to either the chromone scaffold or the furoyl moiety affect the compound's biological efficacy and selectivity. This knowledge is crucial for the rational design of more potent and specific analogues.
Furthermore, investigations into the mechanism of action at the molecular level are a critical component of the research. Identifying the specific cellular targets and pathways that 3-(2-furoyl)-4H-chromen-4-one interacts with is essential for its potential development as a therapeutic agent. Synthetic chemists also continue to explore new and more efficient routes to synthesize this compound and its derivatives, facilitating broader biological evaluation.
Properties
IUPAC Name |
3-(furan-2-carbonyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-9-4-1-2-5-11(9)18-8-10(13)14(16)12-6-3-7-17-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLWWPLBBZTWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies of 3 2 Furoyl 4h Chromen 4 One
Synthesis of Novel Hybrid Structures Incorporating 3-(2-furoyl)-4H-chromen-4-one
The strategic combination of the 3-(2-furoyl)-4H-chromen-4-one motif with other pharmacologically relevant scaffolds is a key approach in medicinal chemistry to develop new therapeutic agents with potentially enhanced or novel biological activities. This concept of molecular hybridization aims to integrate the beneficial properties of each constituent part into a single molecule.
The conjugation of 3-(2-furoyl)-4H-chromen-4-one with other bioactive heterocycles can lead to the creation of novel hybrid molecules. The reactivity of the chromone (B188151) system, particularly at positions that can be functionalized, allows for its incorporation into larger, more complex structures. For instance, the core structure of 4-oxo-4H-chromene can be modified to bear different substituents, which can then participate in reactions to link with other scaffolds.
One relevant synthetic strategy involves the Knoevenagel condensation of a functionalized chromone, such as 4-oxo-4H-chromene-3-carbaldehyde, with active methylene (B1212753) compounds like furan-2(3H)-ones. mdpi.comresearchgate.net This reaction, which can be carried out under various conditions, results in the formation of a new carbon-carbon double bond, effectively linking the two heterocyclic systems. mdpi.comresearchgate.net While this example starts from a 3-formylchromone, the principle can be extended to derivatives of 3-(2-furoyl)-4H-chromen-4-one, where the furoyl group itself can be seen as a conjugated bioactive scaffold or be further modified.
Another approach involves the incorporation of other heterocyclic moieties known for their biological importance, such as triazoles or piperazines. chalcogen.roresearchgate.net For example, a precursor molecule, 2-[4-amino-3-(2-furoyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl] acetohydrazide, has been used to synthesize Schiff bases with coumarin (B35378) aldehydes, demonstrating the feasibility of linking the furoyl-triazole unit with other bioactive structures. chalcogen.ro The piperazine (B1678402) ring is another privileged scaffold in drug discovery that can be linked to chromone derivatives to potentially improve pharmacokinetic properties. researchgate.net
The following table summarizes a representative example of synthesizing a hybrid structure based on the chromone scaffold.
| Reactants | Reaction Conditions | Product | Yield (%) | Reference |
| 4-oxo-4H-chromene-3-carbaldehyde, 4-Aryl-furan-2(3H)-one | Acetic acid, reflux | (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-one | 52-82 | mdpi.comresearchgate.net |
This table showcases a reaction analogous to what could be explored for creating hybrid structures from 3-(2-furoyl)-4H-chromen-4-one derivatives.
A significant derivatization strategy for compounds containing a carbonyl group, such as the ketone in the furoyl moiety of 3-(2-furoyl)-4H-chromen-4-one, is the formation of Schiff bases and hydrazones. ekb.egminarjournal.com These reactions involve the condensation of the carbonyl group with primary amines and hydrazines/hydrazides, respectively, to form an imine (C=N) or a hydrazone (C=N-NH) linkage. ekb.egminarjournal.com
Schiff bases derived from chromone scaffolds have garnered considerable attention due to their synthetic versatility and wide range of applications, including as chemosensors for metal ions. nih.govnih.gov The synthesis typically involves the reaction of a chromone derivative containing a carbonyl group with a primary amine, often under reflux in a suitable solvent like ethanol. ekb.egnih.gov For example, 3-formylchromone readily reacts with various primary amines, such as 2-aminophenol, to yield the corresponding Schiff base. nih.gov This reactivity is expected to be similar for the ketone group in 3-(2-furoyl)-4H-chromen-4-one.
Hydrazone derivatives are also readily synthesized from carbonyl-containing chromones. The reaction of a chromone derivative with hydrazides, such as cyanoacetyl hydrazine (B178648), can yield hydrazide-hydrazone derivatives which can serve as precursors for a variety of other heterocyclic compounds. minarjournal.comnih.gov These derivatives have shown a range of biological activities. nih.govnih.gov The synthesis of hydrazones often involves refluxing the carbonyl compound with the hydrazine or hydrazide in a protic solvent. minarjournal.com
The table below provides examples of Schiff base and hydrazone formation from a related chromone precursor.
| Carbonyl Precursor | Amine/Hydrazine Reactant | Product Type | Reference |
| 3-formyl chromone | 2-aminophenol | Schiff Base | nih.gov |
| 3-formyl chromone | Pyrazine-2-carbohydrazide | Hydrazone | nih.gov |
| Cyanoacetyl hydrazine | 3-acetylpyridine | Hydrazide-hydrazone | nih.gov |
This table illustrates the types of reactants used to form Schiff bases and hydrazones from a chromone core, a reactivity that is applicable to the ketone of the furoyl group in 3-(2-furoyl)-4H-chromen-4-one.
Catalyzed Derivatization Techniques
The use of catalysts can significantly enhance the efficiency, selectivity, and environmental friendliness of synthetic routes for derivatizing 3-(2-furoyl)-4H-chromen-4-one. Various catalytic systems, including acid catalysts, transition metals, and green chemistry approaches like microwave-assisted synthesis, have been employed for the synthesis and derivatization of chromone-based compounds.
A one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones has been developed using K10 montmorillonite (B579905) clay as a heterogeneous catalyst under solvent-free conditions. rsc.orgresearchgate.net This method involves the reaction of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran. rsc.orgresearchgate.net The use of a recyclable catalyst and the absence of a solvent make this an environmentally benign approach. rsc.orgresearchgate.net
Iodine has also been reported as an efficient catalyst for various organic transformations, including the synthesis of heterocyclic compounds. researchgate.net Its low cost, low toxicity, and high catalytic activity make it an attractive option for promoting reactions such as the Mannich-type reaction for the synthesis of flavanones. researchgate.net
Transition metal-catalyzed cross-coupling reactions, particularly those using palladium, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. eie.gr While direct examples for 3-(2-furoyl)-4H-chromen-4-one are not prevalent in the provided literature, the principles of reactions like the Heck coupling can be applied to halogenated derivatives of the chromone core to introduce new substituents. eie.gr
Microwave-assisted organic synthesis represents another green approach that can accelerate reaction times, often leading to higher yields and cleaner reactions. univpancasila.ac.id This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those based on the chromone scaffold. univpancasila.ac.id
The following table summarizes some catalyzed derivatization techniques applicable to chromone synthesis.
| Reaction Type | Catalyst | Key Advantages | Reference |
| One-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones | K10 montmorillonite | Solvent-free, recyclable catalyst, easy work-up | rsc.orgresearchgate.net |
| Mannich type reaction for flavanone (B1672756) synthesis | Iodine | Low cost, low toxicity, high catalytic activity | researchgate.net |
| Cross-coupling reactions | Palladium complexes | Formation of C-C and C-heteroatom bonds | eie.gr |
| Various heterocyclic syntheses | Microwave irradiation | Reduced reaction times, higher yields | univpancasila.ac.id |
Advanced Spectroscopic and Spectrometric Characterization Techniques Applied to 3 2 Furoyl 4h Chromen 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.
¹H NMR Analysis
The ¹H NMR spectrum of 3-(2-furoyl)-4H-chromen-4-one is expected to show distinct signals corresponding to the protons of the chromone (B188151) and furoyl moieties.
Chromone Protons: The four aromatic protons on the benzo portion of the chromen-4-one ring would typically appear as a complex multiplet system in the downfield region, approximately between δ 7.4 and 8.3 ppm. The proton at position 5 (H-5) is often the most deshielded due to the influence of the adjacent carbonyl group, likely resonating at the lowest field of this group (around δ 8.2-8.3 ppm). The proton at C-2 (H-2) is also significantly deshielded and would appear as a sharp singlet further downfield, anticipated around δ 8.8-9.1 ppm. mdpi.com
Furoyl Protons: The furan (B31954) ring contains three protons. The proton adjacent to the furan oxygen (H-5') would be the most deshielded of the three, appearing as a doublet of doublets around δ 7.7-7.9 ppm. The proton at H-3' would likely resonate around δ 7.2-7.4 ppm, and the proton at H-4' would be the most shielded, appearing as a doublet of doublets around δ 6.6-6.8 ppm.
Predicted ¹H NMR Data (Note: This is a theoretical prediction. Actual values may vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | 8.8 - 9.1 | s (singlet) |
| H-5 | 8.2 - 8.3 | dd (doublet of doublets) |
| H-6, H-7, H-8 | 7.4 - 7.8 | m (multiplet) |
| H-5' (Furan) | 7.7 - 7.9 | dd (doublet of doublets) |
| H-3' (Furan) | 7.2 - 7.4 | dd (doublet of doublets) |
| H-4' (Furan) | 6.6 - 6.8 | t (triplet) or dd (doublet of doublets) |
¹³C NMR Analysis
The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.
Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl of the chromone ring (C-4) would resonate at approximately δ 175-178 ppm. mdpi.com The furoyl ketone carbonyl (C=O) would likely appear at a slightly lower field, around δ 180-185 ppm.
Aromatic and Olefinic Carbons: The remaining sp² hybridized carbons of the chromone and furan rings would appear in the range of δ 110-160 ppm. Key signals would include the C-2 of the chromone ring (around δ 155-158 ppm) and the oxygen-bearing carbon of the furan ring (C-2', around δ 150-154 ppm). The carbon attached to the ether-like oxygen in the chromone ring (C-8a) is expected around δ 156 ppm.
Predicted ¹³C NMR Data (Note: This is a theoretical prediction. Actual values may vary based on solvent and experimental conditions.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Furoyl) | 180 - 185 |
| C-4 (Chromone C=O) | 175 - 178 |
| C-2, C-8a | 155 - 158 |
| C-2' (Furan) | 150 - 154 |
| Aromatic/Olefinic C | 110 - 148 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. It would be crucial for identifying adjacent protons within the chromone's benzene (B151609) ring and within the furan ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals from the ¹H NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is highly effective for identifying functional groups. For 3-(2-furoyl)-4H-chromen-4-one, the IR spectrum would be dominated by strong absorptions from its two carbonyl groups.
C=O Stretching: Two distinct, strong C=O stretching bands are expected. The γ-pyrone carbonyl (C-4) of the chromone ring typically absorbs in the range of 1630-1660 cm⁻¹. The aryl-ketone carbonyl of the furoyl group would likely absorb at a slightly higher frequency, expected around 1660-1680 cm⁻¹. The conjugation in the system influences these positions.
C=C Stretching: Aromatic C=C stretching vibrations from both the benzene and furan rings would appear in the 1450-1610 cm⁻¹ region.
C-O Stretching: The aryl ether C-O-C stretch of the chromone ring and the furan C-O-C stretch are expected to show strong bands in the fingerprint region, typically between 1260 cm⁻¹ and 1020 cm⁻¹.
Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| C=O Stretch (Furoyl Ketone) | 1680 - 1660 | Strong |
| C=O Stretch (Chromone Ketone) | 1660 - 1630 | Strong |
| Aromatic/Heteroaromatic C=C Stretch | 1610 - 1450 | Medium-Strong |
| C-O-C Ether Stretch | 1260 - 1020 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of 3-(2-furoyl)-4H-chromen-4-one, encompassing both the chromone and furoyl moieties, is expected to result in characteristic absorption bands.
The spectrum would likely display two or three main absorption bands, characteristic of flavonoid-type structures. ias.ac.in
π → π Transitions:* Strong absorption bands corresponding to π → π* transitions are expected. These arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and conjugated systems. These are typically observed in the 240-280 nm and 300-380 nm regions.
n → π Transitions:* A weaker absorption band, corresponding to the n → π* transition of the non-bonding electrons on the carbonyl oxygens to an antibonding π* orbital, is also possible. This band is often observed as a shoulder on the longer-wavelength π → π* band.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
Molecular Ion Peak: For 3-(2-furoyl)-4H-chromen-4-one (C₁₄H₈O₄), the calculated molecular weight is approximately 240.04 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at m/z = 240.
Fragmentation Analysis: The molecule is expected to undergo characteristic fragmentation. Key predicted fragmentation pathways include:
Loss of the Furoyl Group: A very common fragmentation would be the cleavage of the bond between C-3 of the chromone and the furoyl carbonyl group. This would lead to a prominent peak corresponding to the furoyl cation [C₅H₃O₂]⁺ at m/z = 95.
Loss of CO: Fragmentation of the chromone ring often involves the loss of a carbon monoxide molecule (28 Da), which is a characteristic retro-Diels-Alder reaction for chromones.
Formation of Chromone Cation: Another likely fragmentation is the formation of a 3-acylchromone cation radical, followed by the loss of the furan ring, leading to other significant fragments.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ijmr.net.insigmaaldrich.com For 3-(2-furoyl)-4H-chromen-4-one, single-crystal X-ray diffraction studies have elucidated the solid-state structure, confirming that the molecule exists as its enol tautomer, 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one.
The analysis reveals that the molecule is nearly planar. nih.gov The dihedral angle, which is the angle between the planes of the 4H-chromene and the furan fragments, is a mere 3.8(1)°. nih.govtuiasi.ro This planarity is a key structural feature. The geometry of the 4H-chromen-4-one portion of the molecule shows bond lengths and angles that are comparable to those found in related flavonoid structures, such as 2-phenyl-4H-chromen-4-one and 3-hydroxy-2-phenyl-4H-chromen-4-one. nih.gov
Detailed crystallographic data for 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one are presented below.
Interactive Table 1: Crystal Data and Structure Refinement for 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
| Parameter | Value |
| Empirical Formula | C₁₃H₈O₄ |
| Formula Weight | 228.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.365(8) Åb = 4.421(3) Åc = 17.086(10) Åβ = 110.91(5)° |
| Volume | 1013.6(11) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.495 Mg/m³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| F(000) | 472 |
| Crystal Size | 0.40 × 0.40 × 0.14 mm |
| Data sourced from Dmytriv et al. (2011). nih.gov |
Advanced Spectrophotometric Methods for Quantitative Analysis
Spectrophotometry is a cornerstone of quantitative analytical chemistry, relying on the principle that chemical substances absorb light at specific wavelengths. nih.gov For compounds like 3-(2-furoyl)-4H-chromen-4-one, which can form colored complexes with metal ions, spectrophotometric methods provide a sensitive and versatile means for their quantification and for the determination of trace elements. nih.gov
Complexation Studies with Metal Ions
The structure of 3-(2-furoyl)-4H-chromen-4-one, specifically its 3-hydroxy-4-keto chelating site in the enol form, makes it a potent ligand for forming stable complexes with a variety of metal ions. asianpubs.org The formation of these metal-ligand complexes is the basis for its use in quantitative analysis. When the ligand complexes with a metal ion, it often results in a significant change in the electronic properties of the molecule, leading to the formation of a new, intensely colored species. researchgate.net The absorbance of this new species can be measured by a spectrophotometer and is directly proportional to the concentration of the metal ion, enabling precise quantification. nih.gov
While the compound is utilized in analytical applications that depend on complex formation, detailed and systematic studies focusing on the solution equilibria, binding stoichiometry, and stability constants for its complexes with a wide range of different metal ions are not extensively documented in publicly available research. However, its successful application as a reagent for molybdenum determination inherently confirms its ability to form a stable and quantitatively significant complex with Mo(V).
Applications as Analytical Reagents for Trace Elements
The ability to form distinct, colored complexes makes 3-(2-furoyl)-4H-chromen-4-one (under its synonym 2-(2′-furyl)-3-hydroxychromone) a valuable chromogenic reagent in spectrophotometric analysis. It has been identified as an effective reagent for the trace determination of molybdenum.
This application is particularly relevant in the analysis of complex matrices, such as steel, where accurate measurement of trace elements is crucial for quality control. The method often involves reducing a higher oxidation state of the metal to a lower one, followed by the formation of a colored complex with the reagent. For instance, in the analysis of steel, molybdenum(VI) can be reduced to molybdenum(V), which then forms a colored complex with a ligand system that includes the chromone reagent. Although some analytical methods for molybdenum suffer from limitations like the need for tedious extraction steps or lack of selectivity, reagents like 2-(2′-furyl)-3-hydroxychromone are employed to develop more direct and reliable procedures.
Interactive Table 2: Application in Trace Element Analysis
| Analyte | Matrix | Reagent Name Used in Literature | Analytical Technique |
| Molybdenum (Mo) | Steel (e.g., X80 Pipeline Steel) | 2-(2′-furyl)-3-hydroxychromone | Spectrophotometry |
| Data sourced from references mentioning the reagent for molybdenum determination. |
Computational and Theoretical Investigations of 3 2 Furoyl 4h Chromen 4 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It allows for the calculation of various molecular properties, providing a theoretical framework to understand the molecule's geometry, stability, and reactivity.
Optimized Molecular Geometry and Conformational Analysis
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms in the 3-(2-furoyl)-4H-chromen-4-one molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. Conformational analysis is also performed to identify different spatial arrangements (conformers) arising from the rotation around single bonds, particularly the bond connecting the furoyl group to the chromenone ring. The relative energies of these conformers are calculated to identify the global minimum energy structure, which is the most likely conformation to be observed.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps
The electronic properties of 3-(2-furoyl)-4H-chromen-4-one are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. The distribution of HOMO and LUMO across the molecular structure reveals the regions most likely to be involved in electron donation and acceptance during chemical reactions.
| Parameter | Description |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO) |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within the 3-(2-furoyl)-4H-chromen-4-one molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. Different colors on the MEP map represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral or weakly polarized regions. For 3-(2-furoyl)-4H-chromen-4-one, the MEP map highlights the electronegative oxygen atoms of the carbonyl and furan (B31954) groups as potential sites for hydrogen bonding and electrophilic interactions.
Reactivity Descriptors and Chemical Behavior Prediction
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of 3-(2-furoyl)-4H-chromen-4-one. These descriptors, derived from conceptual DFT, provide quantitative measures of the molecule's reactivity.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of the molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 3-(2-furoyl)-4H-chromen-4-one, MD simulations can be employed to understand its dynamic behavior in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles change with time. This allows for the analysis of conformational changes, solvent effects, and the stability of potential ligand-protein complexes, offering insights that are not available from static models.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. For 3-(2-furoyl)-4H-chromen-4-one, docking studies are essential for identifying potential biological targets and elucidating its mechanism of action at a molecular level. The process involves placing the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a rational basis for designing more potent and selective derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and materials science, establishing a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. For chromone (B188151) derivatives, QSAR models have been developed to predict activities such as apoptosis induction in cancer cell lines.
While a specific QSAR model exclusively for 3-(2-furoyl)-4H-chromen-4-one is not detailed in publicly available literature, the methodology applied to analogous 4-aryl-4H-chromenes provides a framework for how such a model would be constructed. These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories:
Physicochemical Descriptors: These include properties like molar refractivity, logP (lipophilicity), and polarizability.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Quantum Chemical Descriptors: Obtained from computational chemistry calculations (like DFT), these can include dipole moments, orbital energies (HOMO/LUMO), and atomic charges.
A linear QSAR model is often expressed by the following equation:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where D represents the value of a specific descriptor and c is its regression coefficient, determined through statistical methods like Multiple Linear Regression (MLR). For a series of 4-aryl-4H-chromenes, descriptors such as 2D autocorrelation and dipole moments have been found to be significant in predicting their apoptosis-inducing activity. The development of a robust QSAR model for 3-(2-furoyl)-4H-chromen-4-one would require a dataset of structurally similar compounds with experimentally determined activities, from which statistically significant descriptors could be identified and validated.
Table 1: Representative Molecular Descriptors Used in QSAR Studies of Chromones
| Descriptor Type | Example Descriptor | Information Encoded |
| Physicochemical | LogP | Lipophilicity and membrane permeability. |
| Topological | Wiener Index | Molecular branching and compactness. |
| Quantum Chemical | Dipole Moment | Polarity and charge distribution. |
| Quantum Chemical | HOMO Energy | Electron-donating ability. |
| Quantum Chemical | LUMO Energy | Electron-accepting ability. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. This analysis provides quantitative details about electron density distribution, atomic charges, and the stabilizing interactions between orbitals.
An NBO analysis of 3-(2-furoyl)-4H-chromen-4-one would begin with the optimization of its geometry, typically using Density Functional Theory (DFT). The resulting wavefunction is then analyzed to determine the "natural" orbitals. Key outputs from this analysis include:
Natural Atomic Charges: These provide a more chemically meaningful representation of the electron distribution than other charge schemes. For instance, the analysis would quantify the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen atoms, reflecting their electronegativity differences.
Natural Hybrid Orbitals (NHOs): NBO analysis describes the hybridization (s-p character) of the atoms in the molecule, offering insights into the geometry and bonding. For example, the carbonyl carbon would be expected to have sp² hybridization.
Table 2: Illustrative NBO Analysis Output for a Carbonyl Group
| Interaction (Donor -> Acceptor) | Stabilization Energy E⁽²⁾ (kcal/mol) | Type of Interaction |
| LP (O) -> π(C=C) | High | π-conjugation |
| LP (O) -> σ(C-C) | Moderate | Hyperconjugation |
| π (C=C) -> π*(C=O) | High | π-conjugation |
(Note: This table is illustrative. Actual values for 3-(2-furoyl)-4H-chromen-4-one would require a specific calculation.)
Computational Prediction of Spectroscopic Properties
Computational methods, particularly DFT, are widely used to predict and interpret the spectroscopic properties of molecules, providing a powerful complement to experimental data. For 3-(2-furoyl)-4H-chromen-4-one, these calculations can predict its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
The process typically involves:
Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation.
Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated. These correspond to the fundamental vibrational modes of the molecule (stretches, bends, torsions) and can be directly compared to experimental IR and Raman spectra. Theoretical studies on similar chromone derivatives have shown good agreement between calculated and experimental vibrational frequencies.
Electronic Transition Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of light in the UV-Visible region and allow for the prediction of the λ_max values. The analysis also reveals which molecular orbitals are involved in these transitions (e.g., n -> π* or π -> π*).
NMR Chemical Shift Calculation: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus, which are then converted into NMR chemical shifts (δ) by referencing them to a standard (e.g., Tetramethylsilane).
Table 3: Comparison of Experimental vs. Calculated Data for Chromone Derivatives
| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Reference |
| C=O Stretch (cm⁻¹) | ~1630 - 1650 | ~1645 (B3LYP/6-31G(d)) | |
| C-O-C Angle (°) | 118.3 | 119.1 (DFT) | |
| UV-Vis λ_max (nm) | 296 | 295 (TD-DFT) | N/A |
(Note: Values are for representative chromone derivatives and serve as an example of the expected accuracy. Specific data for 3-(2-furoyl)-4H-chromen-4-one is not available in the cited literature.)
These computational investigations, by providing a detailed picture of the electronic structure, potential bioactivity, and spectroscopic signatures of 3-(2-furoyl)-4H-chromen-4-one, are invaluable for guiding further experimental work and understanding its fundamental chemical nature.
Anticancer Activity and Mechanisms of Action
Derivatives of 3-(2-furoyl)-4H-chromen-4-one have demonstrated notable potential as anticancer agents. Their efficacy is often attributed to their ability to induce cell death in cancer cells through various molecular pathways.
Cell Line Specific Cytotoxicity
The cytotoxic effects of 3-(2-furoyl)-4H-chromen-4-one derivatives have been evaluated against a panel of human cancer cell lines, revealing cell line-specific activity.
MCF-7 (Breast Cancer): Studies have shown that certain derivatives of 4H-chromen-4-one exhibit significant cytotoxic activity against MCF-7 human breast cancer cells. researchgate.netsemanticscholar.org For instance, some 4-aryl-4H-chromenes have been reported to possess antiproliferative effects on this cell line. nih.gov The cytotoxic potential is often compared to standard chemotherapeutic drugs like doxorubicin. researchgate.net
HCT-116 (Colon Cancer): Derivatives of this scaffold have also been found to be potent against the HCT-116 human colon cancer cell line. researchgate.netsemanticscholar.org The susceptibility of HCT-116 cells to these compounds highlights their potential for development as treatments for colorectal cancer. semanticscholar.org A novel 4H-chromen-4-one derivative isolated from a marine streptomyces species also showed cytotoxic activity against human colon carcinoma cells. nih.gov
HepG-2 (Liver Cancer): The anticancer evaluation of these compounds extends to the HepG-2 human liver cancer cell line, where significant cytotoxicity has been observed. researchgate.netresearchgate.net This indicates a broad spectrum of anticancer activity for this class of compounds.
Table 1: Cytotoxic Activity of Selected 4H-Chromen-4-one Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀/EC₅₀ (µM or µg/ml) | Reference |
| 4H-chromen-4-one derivative | Human Colon Carcinoma | 9.68 µg/ml (EC₅₀) | nih.gov |
| 4H-chromen-4-one derivative | Human Prostate Adenocarcinoma | 9.93 µg/ml (EC₅₀) | nih.gov |
| Plastoquinone analogue (AQ-12) | HCT-116 | 5.11 ± 2.14 µM (IC₅₀) | |
| Plastoquinone analogue (AQ-12) | MCF-7 | 6.06 ± 3.09 µM (IC₅₀) | |
| Squalene | HCT-116 | 4.21 µg/mL (IC₅₀) | semanticscholar.org |
| Squalene | MCF-7 | 5.92 µg/mL (IC₅₀) | semanticscholar.org |
| Friedelin | HCT-116 | 1.22 µg/mL (IC₅₀) | semanticscholar.org |
| Friedelin | MCF-7 | 16.51 µg/mL (IC₅₀) | semanticscholar.org |
| Ursolic acid and Oleanolic acid mixture | HCT-116 | 1.66 µg/mL (IC₅₀) | semanticscholar.org |
| Ursolic acid and Oleanolic acid mixture | MCF-7 | 23.97 µg/mL (IC₅₀) | semanticscholar.org |
| β-sitosterol and Stigmasterol mixture | HCT-116 | 1.14 µg/mL (IC₅₀) | semanticscholar.org |
| β-sitosterol and Stigmasterol mixture | MCF-7 | 8.62 µg/mL (IC₅₀) | semanticscholar.org |
| Quercetin-Zinc(II) Complex (Zn-Q) | HepG2 | Approx. 30 µM (IC₅₀) | mdpi.com |
| Quercetin-Zinc(II) Complex (Zn-Q) | HCT116 | Approx. 45 µM (IC₅₀) | mdpi.com |
Apoptosis Induction Pathways
A key mechanism behind the anticancer effects of these compounds is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is crucial for eliminating cancerous cells without causing inflammation.
The induction of apoptosis by 4H-chromen-4-one derivatives often involves the intrinsic or mitochondrial pathway. nih.gov This can be triggered by an increase in reactive oxygen species (ROS) production within the cancer cells. plos.org The subsequent downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL leads to a reduction in the mitochondrial membrane potential. plos.org This disruption of the mitochondria results in the release of cytochrome c into the cytoplasm. plos.org
Once in the cytoplasm, cytochrome c activates a cascade of caspases, which are a family of proteases that execute the apoptotic process. nih.govplos.org This caspase cascade leads to the cleavage of essential cellular proteins, such as PARP, and results in DNA fragmentation, ultimately leading to cell death. nih.govplos.org Some compounds have been shown to induce apoptosis in HCT-116 and MCF-7 cells, comparable to the effects of cisplatin.
Enzyme Inhibition
In addition to inducing apoptosis, certain derivatives of 3-(2-furoyl)-4H-chromen-4-one exhibit anticancer activity through the inhibition of specific enzymes that play a role in inflammation and cancer progression.
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is often overexpressed in various cancers and is involved in the production of prostaglandins, which can promote tumor growth. Some furonaphthoquinone compounds, which share structural similarities with the furan ring in 3-(2-furoyl)-4H-chromen-4-one, have been shown to inhibit the enzymatic activity of COX-2. nih.gov This inhibition can also occur at the transcriptional level, by suppressing the expression of the COX-2 gene. nih.gov Dual inhibition of COX-2 and 5-lipoxygenase is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov
Lipoxygenases (LOX): Lipoxygenases are a family of enzymes that are also involved in inflammatory pathways. rootspress.org The dual inhibition of both COX and LOX pathways is a therapeutic strategy being explored for inflammatory conditions. rootspress.org Natural products like curcumin (B1669340) and resveratrol (B1683913) have demonstrated the ability to inhibit both COX and LOX enzymes. rootspress.org
Antimicrobial Activities
The 4H-chromen-4-one scaffold is also a promising framework for the development of new antimicrobial agents, with demonstrated activity against a range of bacteria, fungi, and viruses. mdpi.comnih.gov
Targeting Specific Microbial Strains
Research has shown that derivatives of 3-(2-furoyl)-4H-chromen-4-one can be effective against specific and often resilient microbial strains.
Mycobacterium tuberculosis: Some 4H-pyran derivatives, which are structurally related to chromenes, have demonstrated antimycobacterial activity. nih.gov Specifically, derivatives synthesized from dimedone showed better activity against Mycobacterium bovis (BCG), a surrogate for M. tuberculosis, compared to those synthesized from acetylacetone. nih.gov
Staphylococcus aureus: The antibacterial potential of these compounds extends to Gram-positive bacteria like Staphylococcus aureus. usv.ro
Other Microbial Strains: A novel 4H-chromen-4-one derivative from Streptomyces ovatisporus was found to be highly potent against Bacillus subtilis and Micrococcus luteus. nih.gov Furthermore, dithiocarbamate-containing 4H-chromen-4-one derivatives have shown good inhibitory effects against plant pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov
Table 2: Antimicrobial Activity of Selected 4H-Chromen-4-one and Related Derivatives
| Compound/Derivative | Microbial Strain | MIC/EC₅₀ (µg/ml) | Reference |
| 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | 0.25 (MIC) | nih.gov |
| 4H-chromen-4-one derivative | Micrococcus luteus ATCC 9341 | 0.5 (MBC) | nih.gov |
| Dithiocarbamate-containing 4H-chromen-4-one (E6) | Xanthomonas axonopodis pv. citri | 0.11 (EC₅₀) | nih.gov |
| Dithiocarbamate-containing 4H-chromen-4-one (E14) | Xanthomonas oryzae pv. oryzae | 1.58 (EC₅₀) | nih.gov |
Mechanism of Action Against Microorganisms
The antimicrobial action of 3-(2-furoyl)-4H-chromen-4-one and its derivatives can be attributed to several mechanisms. One of the primary modes of action involves the disruption of the microbial cell membrane. nih.gov
Scanning electron microscopy studies have revealed that certain dithiocarbamate-containing 4H-chromen-4-one derivatives cause the rupture or deformation of the cell membranes of bacteria like X. axonopodis pv. c. and X. oryzae pv. o.. nih.gov This damage to the cell envelope leads to the loss of cellular integrity and ultimately cell death.
Other potential mechanisms include the production of diffusible antimicrobial molecules, volatile organic compounds, and hydrolytic enzymes that can degrade essential components of the microbial cell wall. nih.govnih.gov The ability of some microorganisms to produce siderophores, which chelate iron and make it unavailable to pathogens, is another indirect mechanism of biocontrol. nih.govnih.gov
Antioxidant Properties and Free Radical Scavenging
The antioxidant potential of 3-(2-furoyl)-4H-chromen-4-one and its derivatives has been a subject of scientific inquiry, with various studies employing in vitro assays to evaluate their ability to neutralize free radicals. These investigations are crucial in understanding the potential of these compounds to mitigate oxidative stress, a key factor in numerous pathological conditions.
In Vitro Assays (e.g., DPPH, ABTS)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common methods used to assess the radical scavenging capacity of chemical compounds. nih.govsemanticscholar.org
In a study investigating 2-(furan-2'-yl)-3-hydroxy-4H-chromen-4-one and its derivatives, the DPPH assay revealed strong antioxidant activities. researchgate.net The introduction of both electron-donating and electron-withdrawing groups influenced the radical scavenging percentage. researchgate.net Another study synthesized a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives and found that they exhibited significant antiradical activity in the DPPH test. eco-vector.com The highest occupied molecular orbital (HOMO), which indicates electron-donating properties, was found to be localized on the propenone fragment of these molecules, supporting their potential as radical scavengers. eco-vector.com
Similarly, research on flavonol-based fluorescent probes, specifically 3-hydroxy-2-(pyren-1-yl)-4H-chromen-4-one, demonstrated antioxidant properties using the DPPH assay, with a 44.7% anti-oxidation value at a concentration of 10 mg/mL. tci-thaijo.org Furthermore, a series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes and their hydrazone derivatives were evaluated for their free-radical scavenging activities. The carbaldehyde precursors generally showed stronger antioxidant effects than the corresponding hydrazones, with IC50 values ranging from 7.5–29.2 µM compared to the hydrazones' 16.3–32.5 µM. nih.gov
It's important to note that while some coumarin (B35378) derivatives, such as those with a 4-hydroxy group, have shown potent antioxidant activity by acting as radical scavengers and metal chelators, not all derivatives are equally effective. For instance, a study on 3-(2-amino-1,3-selenazol-4-yl)-2H-chromen-2-ones derivatives found them to exhibit weak free radical scavenging activity in the DPPH assay. researchgate.net
Table 1: DPPH Radical Scavenging Activity of Selected 4-Oxo-4H-furo[2,3-h]chromene Derivatives
| Compound | Substitution Pattern | IC50 (µM) |
|---|---|---|
| 2a | C6H5- | 25.6 |
| 2c | 4-FC6H4- | 15.8 |
| 2e | 4-ClC6H4- | 18.6 |
| 2f | 4-MeOC6H4- | 13.7 |
| 2h | 4-CH3C6H4- | 19.8 |
| 2i | Cyclohex-1-en-1-yl | 12.1 |
| Ascorbic Acid | (Standard) | 4.6 |
Data sourced from a study on 4-oxo-4H-furo[3,2-h]chromene derivatives. nih.gov
Neurodegenerative Disease Modulation (e.g., Cholinesterase Inhibition, β-Secretase Inhibition)
The potential of 3-(2-furoyl)-4H-chromen-4-one derivatives in the context of neurodegenerative diseases like Alzheimer's disease (AD) has been explored through their ability to inhibit key enzymes such as cholinesterases (AChE and BChE) and β-secretase (BACE-1).
A series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes and their hydrazone derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. nih.gov Within one series of hydrazone derivatives, compounds with a 3-fluorophenyl or 4-chlorophenyl substitution on the furan ring demonstrated dual inhibitory effects against both AChE and BChE. nih.gov Specifically, the 4-chlorophenyl-substituted derivative was a potent inhibitor of AChE with an IC50 value of 5.4 µM. nih.gov Kinetic and molecular docking studies suggested that the strong electron-withdrawing nature of fluorine atoms in some derivatives contributes to their enhanced biological activity. nih.gov
Another study on chromenone derivatives indicated their potential for treating neurodegenerative diseases by modulating the Notch signaling pathway, which could in turn reduce the inflammatory component associated with these disorders. google.com
Table 2: Cholinesterase Inhibitory Activity of Selected 5-Oxo-5H-furo[3,2-g]chromene-6-carbaldehyde Hydrazone Derivatives
| Compound | R Group | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|---|
| 3b | 3-Fluorophenyl | 10.4 | 7.7 |
| 3e | 4-Chlorophenyl | 5.4 | 9.9 |
| 3h | 4-Tolyl | 9.10 | 14.24 |
| 3i | Cyclohexenyl | 13.30 | 17.9 |
Data represents a selection of compounds from the study. nih.gov
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory and immunomodulatory properties of 3-(2-furoyl)-4H-chromen-4-one and its analogs have been investigated through various in vitro and in vivo models. These studies often focus on the inhibition of inflammatory mediators and the modulation of key signaling pathways.
Research has shown that certain 2-phenyl-4H-chromen-4-one derivatives can downregulate the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.govresearchgate.netnih.gov This anti-inflammatory action is often linked to the inhibition of the TLR4/MAPK signaling pathway. nih.govresearchgate.netnih.gov Similarly, derivatives of 2-(2-phenylethyl)-4H-chromen-4-one isolated from the resinous wood of Aquilaria sinensis have demonstrated anti-inflammatory effects by inhibiting NF-κB activation and suppressing NO production in LPS-stimulated macrophages. nih.govmdpi.com Some of these compounds also showed significant inhibition of superoxide (B77818) anion generation in human neutrophils. nih.gov
Furthermore, a synthetic hydrangenol (B20845) derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, potently downregulated NO and prostaglandin (B15479496) E2 (PGE2) production and suppressed the expression of iNOS, COX-2, and various pro-inflammatory cytokines by inhibiting NF-κB, AP-1, and STAT pathways in LPS-provoked macrophages. painresearchforum.org This compound also demonstrated anti-inflammatory and antinociceptive properties in a carrageenan-induced rat paw edema model. painresearchforum.org The focus on hybrid molecules has also yielded furan-2(3H)-one and 4-oxo-4H-chromene-3-carbaldehyde derivatives with potential anti-inflammatory effects. mdpi.com
Formyl Peptide Receptor (FPR1) Antagonism
Formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor that plays a significant role in inflammatory responses. nih.gov Antagonists of this receptor are considered potential therapeutics for modulating innate immunity. nih.gov
Studies have identified synthetic isoflavone (B191592) derivatives with a 4H-chromen-4-one scaffold as potent and competitive FPR1 antagonists. nih.govnih.gov These antagonists have been shown to inhibit fMLF-induced intracellular Ca2+ mobilization in FPR1-transfected cells and human neutrophils. nih.gov Importantly, these chromone-based antagonists were found to be specific for FPR1, not inhibiting responses mediated by FPR2, FPR3, or CXCR1. nih.govnih.gov Structure-activity relationship (SAR) analyses have highlighted the importance of a small hydrophobic group at position 2 and the nature of the substituent at position 7 of the 4H-chromen-4-one scaffold for potent FPR1 antagonism. nih.gov
G Protein-Coupled Receptor (GPCR) Modulation (e.g., GPR55)
GPR55, another G protein-coupled receptor, has emerged as a therapeutic target for various conditions, including those with a neuroinflammatory component. nih.gov The development of selective GPR55 modulators is an active area of research.
A series of novel GPR55 ligands based on a 3-benzylquinolin-2(1H)-one scaffold were designed and synthesized, with some exhibiting excellent binding properties in the low nanomolar range and high selectivity over cannabinoid receptors. nih.gov These derivatives acted as full agonists in a p-ERK activation assay. nih.gov Another study focused on a targeted library of compounds, coupling p-aminophenyl sulfonamides with isothiocyanates to form acylthioureas, to identify potent and selective GPR55 ligands to aid in understanding the receptor's pharmacology. nih.gov
Biological and Pharmacological Investigations of 3 2 Furoyl 4h Chromen 4 One and Its Derivatives in Vitro and Non Human in Vivo Studies
Enzyme Inhibition Profiles
The 4H-chromen-4-one nucleus has proven to be a versatile scaffold for the design of potent enzyme inhibitors targeting a range of enzymes implicated in various diseases.
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major focus in the development of agents for hyperpigmentation disorders and in the food industry to prevent browning. Several derivatives of 4H-chromen-4-one have been investigated for their anti-tyrosinase activity.
One study focused on a series of ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivatives. Among the synthesized compounds, the derivative bearing a 4-dimethylamino substitution on the C4-phenyl ring emerged as the most potent tyrosinase inhibitor with an IC50 value of 34.12 μM. Kinetic analysis revealed that this compound acts as a competitive inhibitor of tyrosinase. researchgate.net
Another class of related compounds, dihydropyrano[3,2-b]chromenediones, also demonstrated significant tyrosinase inhibitory activity. One of the derivatives, DHPC04, exhibited a particularly strong inhibitory effect with a Ki value of 4 μM, which is comparable to the well-known tyrosinase inhibitor, kojic acid. The mechanism of inhibition for these compounds was also suggested to be competitive. nih.gov
Furthermore, the C-glycosylated chromone (B188151) aloesin, isolated from aloe, is a known tyrosinase inhibitor used in the cosmetic industry. researchgate.net While synthetic derivatives have been developed, many have not yet matched the activity of the natural compound. researchgate.net
The following table summarizes the tyrosinase inhibitory activity of selected 4H-chromen-4-one derivatives.
| Compound Class | Specific Derivative | Inhibition Value (IC50/Ki) | Type of Inhibition |
| Ethyl 2-amino-4H-benzo[h]chromene-3-carboxylates | 4-dimethylamino substituted derivative | IC50 = 34.12 μM | Competitive |
| Dihydropyrano[3,2-b]chromenediones | DHPC04 | Ki = 4 μM | Competitive |
It is important to note that the substitution pattern on the 4H-chromen-4-one scaffold plays a crucial role in determining the tyrosinase inhibitory potency. researchgate.netnih.gov
Structure Activity Relationship Sar Studies and Molecular Design of 3 2 Furoyl 4h Chromen 4 One Analogues
Rational Design of Novel 3-(2-furoyl)-4H-chromen-4-one Derivatives
Analog Design and Bioisosteric Replacements
Analog design is a cornerstone of medicinal chemistry, defined as the modification of a bioactive compound to produce a new molecule with similar chemical and biological properties. nih.gov A key strategy in this process is bioisosteric replacement, where atoms or functional groups are exchanged for others with similar physicochemical or topological properties. nih.gov This approach is employed to enhance potency, improve pharmacokinetic properties, reduce toxicity, and create novel intellectual property. chemicalbook.comnih.gov The success of such replacements is highly context-dependent, but the strategy has proven effective in optimizing lead compounds. chemicalbook.com
For the 3-(2-furoyl)-4H-chromen-4-one scaffold, analog design focuses on the bioisosteric replacement of its three main components: the furan (B31954) ring, the carbonyl linker, and the chromone (B188151) nucleus.
Furan Ring Replacement: The 2-furoyl moiety is a critical pharmacophoric element. A common and well-established bioisosteric replacement for a furan ring is a thiophene (B33073) ring. pharmatutor.org Thiophene is considered a classical bioisostere of furan and benzene (B151609). researchgate.net This substitution is often well-tolerated in biological systems and can lead to compounds with retained or even improved activity. rsc.org For instance, studies on other heterocyclic systems have shown that replacing a furan with a thiophene can result in differential binding to enzyme targets like acetylcholinesterase. researchgate.net Other potential bioisosteres for the furan ring include pyridine, pyrazole, or a simple phenyl group, each capable of altering the electronic and steric properties of the molecule to fine-tune its interaction with a biological target.
Carbonyl Linker Modification: The ketone linker between the chromone and furan rings is a key point for hydrogen bonding and can be modified to explore new interactions or alter the molecule's conformation. Potential bioisosteric replacements for the carbonyl group include reduction to a hydroxyl group, which can introduce a hydrogen bond donor functionality, or conversion to oximes or hydrazones. These modifications change the geometry and electronic nature of the linker, potentially leading to altered biological activity.
The table below illustrates potential bioisosteric replacements for the core components of 3-(2-furoyl)-4H-chromen-4-one.
| Original Moiety | Component | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Furan | Heterocyclic Ring | Thiophene, Pyridine, Phenyl, Pyrazole | Modulate electronics, hydrogen bonding capacity, and steric interactions. researchgate.netrsc.org |
| Ketone (C=O) | Linker | Hydroxyl (CH-OH), Oxime (C=N-OH), Alkene (C=CH₂) | Alter geometry, polarity, and hydrogen bonding potential. |
| 4H-Chromen-4-one | Scaffold | Quinolin-4-one, Coumarin (B35378), Thieno[3,2-c]chromene | Modify core structure, lipophilicity, and metabolic pathways. chemicalbook.comresearchgate.net |
Computational Approaches in SAR Analysis and Drug Design
Computational chemistry provides powerful tools to rationalize structure-activity relationships and guide the design of new, more effective analogs. Molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations are integral to modern drug discovery, allowing researchers to visualize and predict how ligands interact with their biological targets. nih.gov
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand within the active site of a target protein. For chromone derivatives, docking studies have been instrumental in understanding their inhibitory mechanisms. For example, in studies of furochromone derivatives as inhibitors of enzymes implicated in Alzheimer's disease, molecular docking revealed key hydrogen and halogen bonding interactions between the ligands and amino acid residues in the enzyme's active site. nih.gov Similarly, docking of 4H-chromene-3-carbonitrile derivatives into the ATP-binding site of Src kinase helped to explain their inhibitory activity and selectivity. nih.gov These in silico studies can identify crucial interactions, such as the p-MeSO₂ substituent of a 2-phenyl-4H-chromen-4-one derivative fitting into a specific pocket of the COX-2 enzyme, which guides further structural modifications.
QSAR: Quantitative structure-activity relationship studies build mathematical models that correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on 3-(2-furoyl)-4H-chromen-4-one are not detailed in the provided context, this method is generally applied to series of analogs to predict the activity of newly designed compounds, thereby prioritizing synthesis efforts.
Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of ligand-protein complexes over time. For chromone-based inhibitors of SARS-CoV-2 Mpro and RdRp, MD simulations have been used to confirm the stability of the top-ranked compounds in the binding pocket, supporting their potential as lead candidates. nih.gov
The following table summarizes findings from computational studies on related chromone scaffolds, illustrating the utility of these approaches.
| Compound Class | Target Enzyme | Computational Method | Key Findings | Reference |
| Furochromone Derivatives | Acetylcholinesterase (AChE) | Molecular Docking | Identified hydrogen and halogen bonding interactions with active site residues, explaining inhibitory activity. | nih.gov |
| 4H-Chromene-3-carbonitriles | Src Kinase | Molecular Docking | Showed binding in the ATP-binding pocket, with specific substitutions enhancing inhibitory effect. | nih.gov |
| Pyridyl/Imidazolylmethyl-chromones | CYP11B1/CYP11B2 | Molecular Docking | Proved that the 3-position of the chromone is favorable for introducing heme-coordinating heterocycles. | nih.gov |
| Flavonoids (4H-chromen-4-one scaffold) | SARS-CoV-2 Mpro & RdRp | Molecular Docking & MD Simulation | Isoginkgetin showed stable binding in the active pockets, supporting its inhibitory potency. | nih.gov |
Emerging Research Directions and Future Perspectives for 3 2 Furoyl 4h Chromen 4 One
Multi-Target-Directed Ligand Design
The conventional "one-molecule, one-target" approach in drug discovery is often insufficient for treating complex, multifactorial diseases like Alzheimer's disease (AD), cancer, and inflammatory disorders. nih.gov This has led to the rise of the multi-target-directed ligand (MTDL) strategy, which aims to design single chemical entities capable of modulating multiple biological targets simultaneously. nih.govresearchgate.net The chromone (B188151) scaffold present in 3-(2-furoyl)-4H-chromen-4-one is a privileged structure in the development of MTDLs. nih.govresearchgate.net
Research has focused on developing chromone-based derivatives as MTDLs for Alzheimer's disease, a complex neurodegenerative disorder linked to multiple pathological pathways. nih.govnih.gov Scientists have successfully synthesized and screened libraries of chromone derivatives against key enzymes implicated in AD, such as human cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE) and monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.net
For instance, specific chromone-based compounds have been identified as potent and selective inhibitors of these enzymes. nih.govresearchgate.net One derivative, compound 9a (see table), was found to be a potent, bifunctional inhibitor of AChE and also displayed dual inhibitory activity against both MAO-A and MAO-B. nih.govresearchgate.net Another related compound, 23a , acted as a selective inhibitor for MAO-B while retaining inhibitory activity against cholinesterases. nih.govresearchgate.net The design of these molecules often involves linking the chromone core with other pharmacophore groups to interact with different targets. nih.gov This MTDL approach is considered a valuable and promising option for developing effective treatments for complex diseases. researchgate.net
Investigation of Novel Biological Targets and Pathways
The structural features of 3-(2-furoyl)-4H-chromen-4-one, combining a chromone ring and a furan (B31954) moiety, suggest a broad potential for interacting with various biological systems. Furan derivatives are known to possess a wide range of biological activities, including potential fungicidal properties. sciencepublishinggroup.com The 4H-chromen-4-one cycle is a component of compounds with established anticancer, antibacterial, and antiviral activities. mdpi.com
Expanding on the MTDL concept, research into furochromones (compounds containing both furan and chromone rings) has identified their potential to inhibit enzymes involved in inflammation and pain, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). nih.gov Studies have demonstrated that certain furochromone derivatives can moderately inhibit these enzymes, suggesting a role in developing new anti-inflammatory agents. nih.gov
Furthermore, the anticancer potential of the chromone scaffold is an active area of investigation. nih.gov Chromone and benzofuran (B130515) structures are known to target cancer cells by inhibiting critical processes like tubulin polymerization, mitosis, and DNA replication through the inhibition of enzymes such as protein kinases and caspases. nih.gov The evaluation of new chromone derivatives against various cancer cell lines, such as human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549), is a common strategy to uncover novel antitumor agents. nih.gov The ability of some compounds to arrest the cell cycle and induce apoptosis (programmed cell death) highlights potential new therapeutic pathways to explore for 3-(2-furoyl)-4H-chromen-4-one and its analogues. nih.gov
Advanced Synthetic Methodologies and Process Intensification
The advancement of synthetic organic chemistry provides new tools to create complex molecules like 3-(2-furoyl)-4H-chromen-4-one more efficiently and sustainably. Researchers are moving beyond traditional multi-step, solvent-heavy processes towards more advanced and intensified methodologies.
Another key development is the application of heterogeneous catalysis and solvent-free reaction conditions. A novel one-pot synthesis for 3-(furan-2-yl)-4H-chromen-4-ones has been developed using K10 montmorillonite (B579905) clay as a recyclable catalyst. researchgate.net This method proceeds under solvent-free conditions, involving the reaction of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran. researchgate.net The advantages of this approach are significant: it eliminates the need for volatile organic solvents, utilizes a reusable catalyst, and simplifies the work-up procedure, aligning with the principles of green chemistry. researchgate.net Modern synthetic strategies for other complex chromones also employ advanced techniques like Sonogashira coupling to introduce specific functional groups onto the chromone core. nih.gov These methodologies offer powerful tools for the future synthesis and diversification of 3-(2-furoyl)-4H-chromen-4-one derivatives.
Application in Materials Science and Photophysics
The inherent photophysical properties of the chromone scaffold open up applications beyond medicine, particularly in the field of materials science and as fluorescent probes. Chromone derivatives, especially those with a push-pull electronic structure, can absorb light intensively and exhibit fluorescence with a large Stokes shift (the difference between the absorption and emission maxima). nih.gov
However, a major challenge for many chromone-based fluorophores is that their fluorescence is strongly quenched in aqueous environments, limiting their use in biological imaging. nih.gov Recent research has focused on overcoming this limitation through strategic chemical modifications. For example, researchers have developed strategies to create water-soluble and photostable fluorogenic chromones for applications like DNA detection. nih.gov By making targeted modifications to the chromone core, such as methylation of the 3-hydroxyl group and introducing functionalities for conjugation, scientists have created dyes that retain their favorable photophysical features in water. nih.gov
These modified chromones can act as "turn-on" fluorescence reporters, where their emission is enhanced upon binding to a target, such as a specific DNA sequence. nih.gov This sensitivity to the local molecular environment makes them high-performance candidates for fluorogenic probes in diagnostics and nanotechnology. nih.gov The core structure of 3-(2-furoyl)-4H-chromen-4-one provides a fundamental template that could be similarly modified to develop novel sensors and functional materials.
Integration of Artificial Intelligence and Machine Learning in Discovery and Optimization
The discovery and optimization of new molecules is being revolutionized by artificial intelligence (AI) and machine learning (ML). owl-ml.com These computational tools can analyze vast datasets to predict molecular properties, design novel structures, and accelerate the development pipeline. For a compound like 3-(2-furoyl)-4H-chromen-4-one, AI and ML offer several future possibilities.
One of the most exciting applications is in the de novo design of MTDLs. chemrxiv.org Researchers have developed models like MTDL-GAN, a type of generative adversarial network, specifically to design new molecules that can inhibit multiple enzyme targets relevant to diseases like Alzheimer's. chemrxiv.org Such a model could be trained on libraries of known inhibitors for various targets and then tasked to generate novel chromone-based structures, like derivatives of 3-(2-furoyl)-4H-chromen-4-one, with a high probability of multi-target activity. chemrxiv.org This approach can produce molecules with high structural novelty that are tailored for a specific polypharmacological profile. chemrxiv.org
Beyond de novo design, ML models are used to predict the biological activity, toxicity, and pharmacokinetic profiles of candidate molecules, allowing researchers to prioritize which derivatives to synthesize and test. This standard machine learning workflow can significantly reduce the time and cost of discovery. owl-ml.com As research moves forward, more advanced "continual learning" AI models are being developed that can revise their knowledge and adapt as new experimental data becomes available, creating a dynamic and efficient cycle of design, synthesis, testing, and optimization. owl-ml.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-furoyl)-4H-chromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A one-pot approach using condensation of 2-hydroxyacetophenone with a furoyl derivative under acidic conditions forms the chromen-4-one core. Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., piperidine or sulfuric acid) to improve yields . Post-synthetic modifications, such as introducing substituents via nucleophilic substitution or cross-coupling reactions, require inert atmospheres (e.g., N₂) and metal catalysts (e.g., Pd for Suzuki reactions) .
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of 3-(2-furoyl)-4H-chromen-4-one?
- Methodological Answer :
- ¹H NMR : Key signals include the chromen-4-one carbonyl proton at δ ~8.2 ppm (d, J = 2 Hz) and aromatic protons from the furoyl group at δ 6.3–7.9 ppm. Coupling constants distinguish substituent positions .
- ¹³C NMR : The carbonyl carbon resonates at δ ~176 ppm, with aromatic carbons between δ 110–160 ppm .
- FTIR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic) confirm the core structure .
Q. What are the preliminary biological screening methods for 3-(2-furoyl)-4H-chromen-4-one?
- Methodological Answer : Initial bioactivity studies involve:
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays (e.g., for kinases or proteases) to identify target interactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 3-(2-furoyl)-4H-chromen-4-one derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, a monoclinic P2₁/c space group with unit cell parameters a = 22.37 Å, b = 6.88 Å, and β = 106.06° confirms the planar chromen-4-one core and furoyl orientation. Hydrogen-bonding networks (e.g., C–H···O interactions at 2.5–3.0 Å) explain packing stability . Refinement using SHELXL (e.g., R₁ < 0.05) ensures accuracy .
Q. What strategies address contradictory bioactivity data across studies?
- Methodological Answer : Contradictions may arise from:
- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) and controls for aggregation .
- Assay variability : Validate protocols with positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
- Metabolic interference : Include liver microsome stability tests to assess metabolite interference .
Q. How can computational modeling predict the interaction of 3-(2-furoyl)-4H-chromen-4-one with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., COX-2 or topoisomerase II). Focus on π-π stacking with aromatic residues (e.g., Phe⁵⁰³ in COX-2) and hydrogen bonds with catalytic sites .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
- QSAR : Develop models using descriptors like logP and polar surface area to correlate substituents (e.g., electron-withdrawing groups) with activity .
Q. What chromatographic methods are optimal for purifying 3-(2-furoyl)-4H-chromen-4-one derivatives?
- Methodological Answer :
- HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) at 1.0 mL/min. Retention times (~8–12 min) vary with substituent hydrophobicity .
- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity. Monitor fractions via TLC (Rf ~0.3–0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
